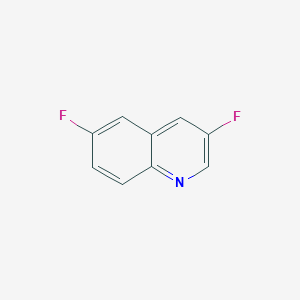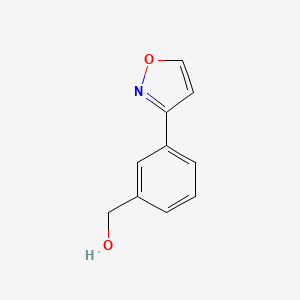
(3-(Isoxazol-3-yl)phenyl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-(Isoxazol-3-yl)phenyl)methanol: is a chemical compound that features a phenyl group attached to an isoxazole ring, with a hydroxymethyl group at the 3-position of the phenyl ring Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the 1,3-dipolar cycloaddition of nitrile oxides to alkenes or alkynes, forming the isoxazole ring . The phenyl group can be introduced via a Friedel-Crafts acylation reaction, and the hydroxymethyl group can be added through a reduction reaction using reagents such as sodium borohydride.
Industrial Production Methods: Industrial production methods for (3-(Isoxazol-3-yl)phenyl)methanol may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts such as copper(I) or ruthenium(II) may be used to enhance reaction efficiency .
Análisis De Reacciones Químicas
Types of Reactions: (3-(Isoxazol-3-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The isoxazole ring can be reduced to form an isoxazoline ring using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (e.g., bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products:
Oxidation: (3-(Isoxazol-3-yl)phenyl)carboxylic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry: (3-(Isoxazol-3-yl)phenyl)methanol is used as a building block in the synthesis of more complex molecules.
Biology and Medicine: Isoxazole derivatives, including this compound, have shown potential as antimicrobial, antiviral, and anticancer agents. They are being studied for their ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the materials science field, this compound can be used in the development of polymers and other advanced materials due to its stability and reactivity .
Mecanismo De Acción
The mechanism of action of (3-(Isoxazol-3-yl)phenyl)methanol in biological systems involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing binding affinity . The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
- (3-(4-Methoxyphenyl)isoxazol-5-yl)methanol
- (3-(2-Fluorophenyl)isoxazol-5-yl)methanol
- (3-(4-Chlorophenyl)isoxazol-5-yl)methanol
Comparison: (3-(Isoxazol-3-yl)phenyl)methanol is unique due to the position of the hydroxymethyl group and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to different reactivity and biological activity compared to other isoxazole derivatives .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
[3-(1,2-oxazol-3-yl)phenyl]methanol |
InChI |
InChI=1S/C10H9NO2/c12-7-8-2-1-3-9(6-8)10-4-5-13-11-10/h1-6,12H,7H2 |
Clave InChI |
QCBURMDDFPRGQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)C2=NOC=C2)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Butoxy-2-azaspiro[3.3]heptane](/img/structure/B11916524.png)
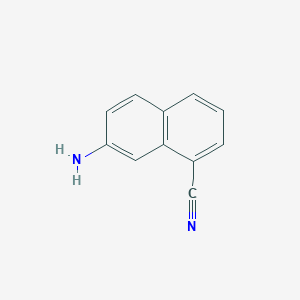
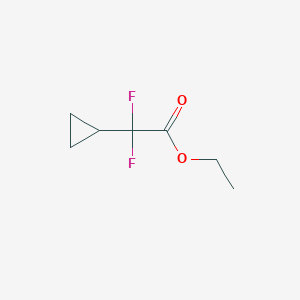



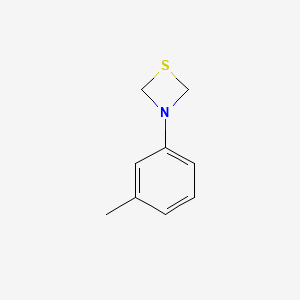
![4-hydrazinyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11916574.png)
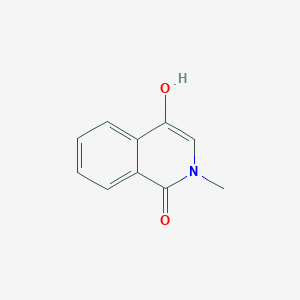

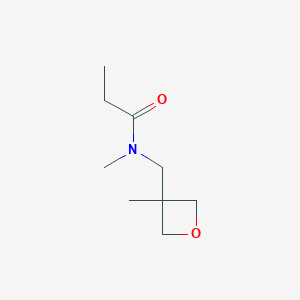
![3-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916593.png)
